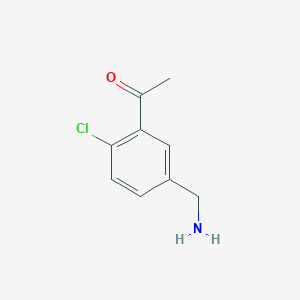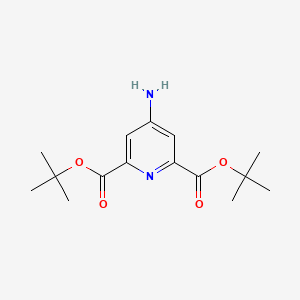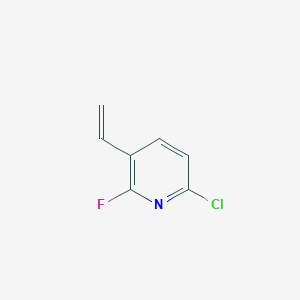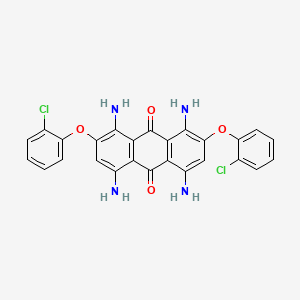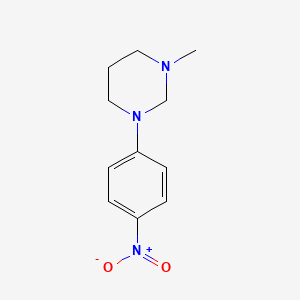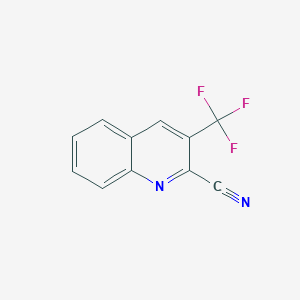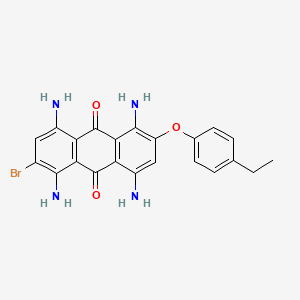
2,6-Dibromoquinazolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromoquinazolin-8-ol is a derivative of quinazoline, a heterocyclic aromatic organic compound Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromoquinazolin-8-ol typically involves the bromination of quinazolin-8-ol. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow bromination or the use of bromine gas in a controlled environment. These methods ensure higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dibromoquinazolin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding quinazoline derivatives without bromine.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like zinc dust or sodium borohydride in the presence of a suitable solvent.
Major Products:
- Substitution reactions yield various substituted quinazoline derivatives.
- Oxidation reactions produce quinazoline N-oxides.
- Reduction reactions result in de-brominated quinazoline compounds.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,6-Dibromoquinazolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance its binding affinity and specificity towards these targets. For example, it may inhibit the activity of certain enzymes by forming strong interactions with the active site residues, leading to the disruption of normal cellular processes .
Comparaison Avec Des Composés Similaires
2,4-Dibromoquinazoline: Another brominated quinazoline derivative with similar chemical properties.
2,6-Dichloroquinazolin-8-ol: A chlorinated analogue with different reactivity and biological activity.
Quinazolin-8-ol: The parent compound without bromine substitution.
Uniqueness: 2,6-Dibromoquinazolin-8-ol is unique due to the presence of bromine atoms at specific positions, which significantly alters its chemical reactivity and biological activity compared to its analogues. This makes it a valuable compound for the development of new therapeutic agents and industrial applications .
Propriétés
Formule moléculaire |
C8H4Br2N2O |
|---|---|
Poids moléculaire |
303.94 g/mol |
Nom IUPAC |
2,6-dibromoquinazolin-8-ol |
InChI |
InChI=1S/C8H4Br2N2O/c9-5-1-4-3-11-8(10)12-7(4)6(13)2-5/h1-3,13H |
Clé InChI |
YFMVCCZEUDWORL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=NC(=NC=C21)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one hydrochloride](/img/structure/B13123047.png)
